molecular formula C11H9F3N4O B2642608 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1955515-99-7

5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2642608
CAS No.: 1955515-99-7
M. Wt: 270.215
InChI Key: KFYHNFKTUOCIET-UHFFFAOYSA-N
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Description

5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide (CAS: 1955515-99-7 , Molecular Formula: C11H9F3N4O, Molecular Weight: 270.21 ) is a chemical compound of significant interest in scientific research, particularly within medicinal and agricultural chemistry. It belongs to the 5-aminopyrazole chemical class, a heterocyclic template renowned for its broad biological and medicinal properties . This compound serves as a versatile building block for synthesizing more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are valuable scaffolds in drug discovery . The core 5-aminopyrazole structure is a known pharmacophoric template, and related pyrazole-4-carboxamide derivatives have been extensively investigated for their antifungal properties . Studies on similar pyrazole carboxamide compounds have demonstrated that their mechanism of action often involves targeting the mitochondrial respiratory chain in fungi . Specifically, these related compounds have been shown to inhibit key enzymes like succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV), disrupting the citric acid cycle and electron transport, which leads to a loss of mitochondrial membrane potential and ultimately prevents the fungus from generating vital energy . This mechanism is relevant for developing new agents against phytopathogenic fungi such as Rhizoctonia solani and Gibberella zeae . Researchers value this compound for its potential in structure-activity relationship (SAR) studies and for generating combinatorial libraries for bioactivity screening . This product is intended for research and development use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)18-9(15)8(5-17-18)10(16)19/h1-5H,15H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORHMOHTJGBVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014020-08-6
Record name 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the diazotization of 3-(trifluoromethyl)aniline, followed by a reaction with ethyl cyanoacetate to form an intermediate. This intermediate undergoes cyclization with hydrazine to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily utilized as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity and specificity against various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications .

Anticancer Properties

Research has indicated that 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide may act as an inhibitor of tubulin polymerization, which is crucial for cell cycle arrest in cancer cells. Studies have demonstrated its potential to bind effectively to specific targets within biological systems, leading to significant anticancer effects .

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The compound exhibits low minimum inhibitory concentration values, indicating strong antibacterial properties. It has shown a bactericidal effect in time-kill assays and moderate inhibition of biofilm formation, suggesting its utility as a novel antimicrobial agent .

Case Study: Efficacy Against Staphylococcus aureus

In a study involving the synthesis of pyrazole derivatives, this compound was found to be highly effective against Staphylococcus aureus, with minimal toxicity to human cells. The compound's ability to inhibit bacterial growth and biofilm formation positions it as a promising candidate for treating resistant bacterial infections .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various synthetic pathways. This capability is particularly valuable in the development of new drugs and chemical compounds with desired biological activities .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
5-Amino-1H-pyrazole-4-carboxylic acid derivativesPyrazole ring with carboxylic acidLacks trifluoromethyl substitution
Trifluoromethyl-phenyl derivativesTrifluoromethyl groupEnhanced lipophilicity
EthiprolePhenylpyrazole chemical familyActs as a GABA-regulated chloride channel blocker

Mechanism of Action

The mechanism of action of 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Pyrazole derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs include:

Compound Name Substituents (Positions) Key Features Biological Relevance
Target Compound 3-(CF₃)Ph (1), NH₂ (5), CONH₂ (4) High lipophilicity (CF₃), hydrogen bonding (CONH₂) Potential kinase/pest inhibition
5-(4-Methoxyphenyl)-3-phenyl analog () 4-MeOPh (5), Ph (3), carboximidamide (1) Electron-donating MeO group; carboximidamide may enhance stability Antimicrobial activity
4-(4-Fluorophenyl)-5-ureido analog () 4-FPh (4), urea (5), CONH₂ (3) Fluorine improves bioavailability; urea enhances target affinity Antimalarial activity
N-(tert-butyl)phenyl analog () tert-butyl (4-OHPh), SO₂NH₂ (1) Bulky tert-butyl group increases steric hindrance; sulfonamide improves PK Antioxidant/anti-inflammatory
5-(Methylthio) analog () SMe (3), morpholino (N-substituent) Methylthio enhances membrane permeability; morpholino aids solubility Broad-spectrum antimicrobial

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and target binding compared to electron-donating groups (e.g., MeO) .
  • Carboxamide vs. Carbonitrile : Carboxamide (CONH₂) in the target compound supports hydrogen bonding, whereas carbonitriles (e.g., : 120068-79-3) prioritize hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-(4-Fluorophenyl) Analog () 5-(Methylthio) Analog ()
LogP ~3.2 (estimated) 2.8 2.5
Solubility (µg/mL) ~50 (aqueous) 120 200
Metabolic Stability High (CF₃ reduces oxidation) Moderate Low (SMe susceptible to oxidation)

Trends :

  • Metabolic Stability : CF₃ and bulky substituents (e.g., tert-butyl in ) reduce cytochrome P450-mediated degradation .

Biological Activity

5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a pyrazole ring , an amino group , and a carboxamide functional group , along with a trifluoromethyl-substituted phenyl moiety . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it particularly valuable for pharmaceutical applications. Its structure allows it to interact with various molecular targets, including enzymes and receptors, which is crucial for its biological activity.

Research indicates that this compound can effectively bind to specific targets within biological systems. Notably, it has been studied as an inhibitor of tubulin polymerization , which may lead to cell cycle arrest in cancer cells. Docking simulations have provided insights into its binding pose within relevant active sites, highlighting its potential therapeutic applications against cancer.

Anticancer Activity

The compound has shown promising anticancer properties. In a study focusing on aminopyrazole derivatives, this compound was identified as a potent inhibitor of tubulin polymerization, with IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines . The mechanism involves interference with the microtubule dynamics essential for mitosis.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cellular models, indicating its potential as a therapeutic agent for inflammatory diseases . The compound's ability to modulate inflammatory pathways makes it a candidate for further development in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusKey Findings
Maggio et al. (2008)Anticancer ActivityIdentified as a potent inhibitor of tubulin polymerization; effective against K562 and HL60 cell lines.
Recent Review (2023)Medicinal ChemistryHighlighted as a lead compound for developing new pharmacologically active agents; demonstrated significant binding affinity in docking studies .
In vitro StudiesAnti-inflammatory EffectsInhibited LPS-induced TNF-alpha release with an IC50 of 0.283 mM; showed better efficacy compared to known compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the pyrazole scaffold can enhance biological activity and specificity against various targets. The introduction of different substituents on the phenyl ring or variations in the carboxamide group can lead to improved binding affinities and selectivities.

Q & A

Q. What are the standard synthetic routes for 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of precursors such as substituted phenylhydrazines and β-ketoesters. A key step involves the Vilsmeier-Haack reaction to introduce the trifluoromethyl group, followed by carboxamide formation using coupling agents like EDCI or HOBt . Optimization includes adjusting solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance yields. Silica gel chromatography is commonly employed for purification .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and carboxamide formation (e.g., carbonyl peaks at ~165–170 ppm) .
  • LC-MS : Validates molecular weight (e.g., m/z 311.31) and purity (>98% by HPLC) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. How do researchers address low aqueous solubility in biological assays?

Solubility challenges arise from the hydrophobic trifluoromethylphenyl group. Strategies include:

  • Using co-solvents (DMSO ≤1% v/v) .
  • Synthesizing prodrugs (e.g., ester derivatives) for improved bioavailability .
  • Micellar encapsulation with surfactants like Tween-80 .

Q. What in vitro assays are used to evaluate its enzyme inhibitory activity?

  • Kinase assays : Measure IC50_{50} via ATP competition using fluorescent ADP-Glo™ kits .
  • Cellular assays : Assess cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated substrates) .

Q. How is the compound purified to >95% purity, and what analytical thresholds apply?

  • Flash chromatography : Employ hexane/ethyl acetate gradients (3:1 to 1:2) .
  • Recrystallization : Use ethanol/water mixtures to remove polar impurities .
  • HPLC : Purity thresholds require baseline separation with retention time consistency (±0.1 min) .

Advanced Research Questions

Q. What structural modifications enhance metabolic stability while retaining activity?

  • Pyrazole ring substitution : Introducing electron-withdrawing groups (e.g., Cl at position 3) reduces CYP450-mediated oxidation .
  • Trifluoromethyl positional isomerism : Meta-substitution on the phenyl ring improves logP (2.1 vs. 2.8 for para) and plasma half-life .

Q. How can computational methods streamline reaction design and mechanistic studies?

  • DFT calculations : Predict reaction pathways (e.g., transition state energies for cyclization) .
  • Molecular docking : Identify binding poses in kinase active sites (AutoDock Vina) .
  • Machine learning : Train models on PubChem data to predict solubility and bioactivity .

Q. How should contradictory data in synthetic yields (e.g., 40% vs. 65%) be resolved?

  • Control experiments : Replicate conditions with strict inert atmosphere (N2_2) to exclude moisture .
  • DoE (Design of Experiments) : Systematically vary catalyst loading (e.g., Pd/C 5–10 mol%) and analyze via ANOVA .

Q. What structure-activity relationship (SAR) trends emerge from analogs with modified aryl groups?

  • Activity retention : Para-fluorophenyl analogs show 10-fold higher kinase inhibition (IC50_{50} = 12 nM) vs. methylphenyl derivatives (IC50_{50} = 130 nM) .
  • Polar substitutions : Hydroxyl groups at position 4 reduce membrane permeability (logP −0.3) but enhance water solubility (3.2 mg/mL) .

Q. How does X-ray crystallography clarify conformational flexibility in solid-state vs. solution?

Crystal structures reveal planar pyrazole rings with intermolecular H-bonds between carboxamide NH and carbonyl groups, stabilizing a rigid conformation. Solution-state NMR shows rotational freedom around the C4-carboxamide bond, suggesting dynamic behavior .

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